molecular formula C12H10N2O3 B14709747 5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione CAS No. 23450-44-4

5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B14709747
CAS No.: 23450-44-4
M. Wt: 230.22 g/mol
InChI Key: OQEVKWNFYUSHKF-UHFFFAOYSA-N
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Description

5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diazinane ring fused with a phenylethylidene group, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a diazinane derivative with a phenylethylidene precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2-phenylethylidene)indolin-2-one
  • 2-imino-2,5-dihydrofurans
  • Spiroindole derivatives

Uniqueness

5-(2-Phenylethylidene)-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure fused with a phenylethylidene group.

Properties

CAS No.

23450-44-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-(2-phenylethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N2O3/c15-10-9(11(16)14-12(17)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17)

InChI Key

OQEVKWNFYUSHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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